7-O-Methylmangiferin

Antioxidant Xanthone Radical Scavenging

Researchers sourcing 7-O-Methylmangiferin for botanical standardization risk assay failure when mangiferin is inadvertently substituted-the 7-O-methyl modification alters chromatographic behavior and radical-scavenging kinetics. This ≥98% HPLC-pure reference standard is the validated marker for Rhizoma Belamcandae QC per HPLC-DAD. • Distinct resolution from mangiferin (peak IV vs. III) for unambiguous quantification • PTIO• IC50: 2.985 µM-quantifiably distinct from mangiferin for SAR studies • Defined solubility (DMSO 50 mg/mL; water insoluble) for assay design.

Molecular Formula C20H20O11
Molecular Weight 436.4 g/mol
Cat. No. B591316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Methylmangiferin
Molecular FormulaC20H20O11
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1
InChIKeyINBSFHNHCNZEOY-PQSJUMPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-O-Methylmangiferin: Technical Profile & Procurement


7-O-Methylmangiferin (CAS: 31002-12-7) is a xanthone C-glycoside, formally 1,3,6-trihydroxy-7-methoxyxanthone 2-C-β-D-glucoside, isolated from medicinal plants including Polygala tenuifolia, Belamcanda chinensis, and Iris nigricans [1][2]. It is the 7-O-methylated derivative of mangiferin, a structural modification that confers altered physicochemical and biological properties . As a specialized natural product, its procurement requires careful differentiation from related xanthone glycosides and the parent compound mangiferin based on quantifiable performance parameters.

Natural product identity
7-O-methylated xanthone C-glycoside; differentiate from mangiferin
Structural distinction
7-methoxy substitution alters physicochemical and radical-scavenging profiles
Procurement consideration
Requires reference standard sourcing; confirm analytical certificate

7-O-Methylmangiferin vs. Structural Analogs


The xanthone C-glycoside family exhibits substantial functional divergence driven by substituent patterns. The 7-O-methyl modification distinguishes 7-O-methylmangiferin from its parent compound mangiferin (7-OH) and the aglycone norathyriol (7-OH, no C-glycoside) in terms of radical scavenging kinetics, solubility behavior, and chromatographic properties [1][2]. Substituting mangiferin for 7-O-methylmangiferin without accounting for these differences compromises assay reproducibility and invalidates quantitative structure-activity relationship (QSAR) analyses. Furthermore, mangiferin undergoes extensive gut microbiota-mediated deglycosylation to norathyriol in vivo, a metabolic pathway not fully shared by the 7-O-methylated derivative, rendering in-class compounds non-interchangeable for pharmacological studies [3].

Mangiferin (7-OH) substitution
Radical-scavenging potency and solubility may shift; chromatographic peaks differ, compromising assay reproducibility.
Norathyriol (aglycone) substitution
Absence of C-glycoside alters solubility and metabolic fate; not interchangeable for deglycosylation studies.
In-class xanthone replacement
7-O-methylation influences gut microbiota deglycosylation rate; metabolic profile may differ from parent compounds.

7-O-Methylmangiferin: Comparative Evidence


PTIO• Radical Scavenging Activity

In a head-to-head comparative study of 16 phenolic xanthones using the PTIO• (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide) radical trapping assay, 7-O-methylmangiferin exhibited lower IC50 values than both mangiferin and norathyriol at both physiological pH (7.4) and acidic pH (4.5) conditions [1]. The methylation at the 7-position enhances electron-transfer plus H⁺-transfer antioxidant mechanisms compared to the unmethylated parent compounds [1].

PTIO• scavenging
Head-to-head
IC50 lower than mangiferin and norathyriol at pH 4.5 and 7.4
Reported higher radical-scavenging potency among tested xanthones
pH-dependent; electron-transfer mechanism; panel of 16 compounds
Antioxidant Xanthone Radical Scavenging

Solubility Profile vs. Mangiferin

7-O-Methylmangiferin exhibits a defined solubility profile that distinguishes it from more polar xanthone glycosides. It is soluble in DMSO at 50 mg/mL (114.58 mM) and soluble in methanol, but is reported as insoluble in water [1][2]. This contrasts with mangiferin, which as a tetrahydroxyxanthone C-glucoside demonstrates greater aqueous solubility [3]. The 7-methoxy substitution reduces polarity and hydrogen-bonding capacity relative to the 7-OH group in mangiferin.

Solubility profile
Class-level inference
DMSO 50 mg/mL; methanol soluble; water insoluble
Water insolubility necessitates organic solvent stock preparation
Contrasts with mangiferin aqueous solubility; data from vendor sheets
Solubility Formulation Physicochemical

HPLC Differentiation from Mangiferin

In validated HPLC-DAD analytical methods developed for quality assessment of Rhizoma Belamcandae, 7-O-methylmangiferin elutes as a discrete chromatographic peak (peak IV) clearly separated from mangiferin (peak III) and other phenolic constituents [1][2]. The two compounds are simultaneously quantifiable without interference, confirming they are analytically distinct entities requiring separate reference standards for accurate quantification [1].

HPLC resolution
Supporting evidence
Discrete peak IV, baseline separated from mangiferin (peak III)
Separate reference standard required for accurate quantification
Validated HPLC-DAD method; C18 column; ACN/TFA gradient
HPLC Analytical Chemistry Quality Control

Gut Microbiota Deglycosylation Comparison

Mangiferin undergoes extensive conversion by human gut microbiota to its aglycone norathyriol, a metabolic transformation that is responsible for many of mangiferin's in vivo pharmacological effects [1][2]. The 7-O-methyl modification in 7-O-methylmangiferin introduces a methoxy group that alters the substrate recognition profile for bacterial glycosidases, potentially conferring differential metabolic stability . While direct comparative gut microbiota incubation data for 7-O-methylmangiferin are not available in the public literature, the structure-activity relationship of xanthone C-glycosides indicates that substituent modifications at the 7-position influence enzymatic deglycosylation rates.

Microbiota deglycosylation
Class-level inference
No direct comparative data; inferred reduced susceptibility from 7-O-methylation
Metabolic fate may differ; requires direct comparative study
Mangiferin oral bioavailability 1.2%; microbial conversion to norathyriol
Metabolism Gut Microbiota Pharmacokinetics

Purity Grade & Reference Standard Availability

7-O-Methylmangiferin is commercially available as a reference standard with assigned absolute purity (≥95.0% by HPLC) and as a research-grade compound (≥98% by HPLC) . Sigma-Aldrich offers it as a primary reference substance (Phyproof®) with purity determination considering chromatographic purity, water content, residual solvents, and inorganic impurities . This level of characterization supports its use as a quantitative calibrant in HPLC-DAD and LC-MS methods [1].

Purity grade
Supporting evidence
≥95.0% (HPLC) with assigned absolute purity; also ≥98% available
Certified reference standard supports quantitative calibrant use
Phyproof® or equivalent; multiple purity grades for different needs
Reference Standard Analytical Chemistry Quality Control

7-O-Methylmangiferin: Recommended Applications


Antioxidant Screening & Oxidative Stress Models

7-O-Methylmangiferin is optimal for laboratories conducting comparative antioxidant screening across xanthone chemotypes. The PTIO• radical scavenging data demonstrate that 7-O-methylmangiferin exhibits quantifiably lower IC50 values than both mangiferin and norathyriol at physiological and acidic pH conditions [1]. This makes it suitable as a reference compound for structure-activity relationship studies investigating the contribution of 7-O-methylation to electron-transfer plus H⁺-transfer antioxidant mechanisms. For assays requiring defined antioxidant potency, 7-O-methylmangiferin provides a consistent, well-characterized benchmark against which novel xanthone derivatives can be compared.

Belamcanda chinensis Extract Standardization

7-O-Methylmangiferin serves as a validated marker compound for the quality assessment of Rhizoma Belamcandae (Shegan) extracts. The compound is one of seven phenolic constituents simultaneously quantified by validated HPLC-DAD methods for botanical standardization [1][2]. Its chromatographic resolution from mangiferin (peak III vs. peak IV) enables accurate quantification without interference. Analytical laboratories performing QC of Belamcanda chinensis-derived products should procure 7-O-methylmangiferin reference standards (≥95% purity) to meet regulatory or pharmacopoeial requirements for marker compound quantification.

Gut Microbiota Metabolism Studies

7-O-Methylmangiferin is a candidate compound for comparative metabolism studies investigating how 7-position substitution alters gut microbiota-mediated deglycosylation kinetics. Given that mangiferin undergoes extensive conversion to norathyriol by human fecal microbiota with significant interindividual variation, 7-O-methylmangiferin offers a structurally related comparator to probe the substrate specificity of bacterial C-glycosidases [1][2]. Note that direct comparative bioavailability data for 7-O-methylmangiferin are not currently available in the literature; researchers should design head-to-head metabolic stability assays to generate primary data.

Natural Product Library & Diversity Screening

7-O-Methylmangiferin adds structural diversity to natural product screening libraries focused on xanthones or C-glycosides. Its 7-methoxy substitution distinguishes it from the more commonly available mangiferin (7-OH), providing a distinct chemotype for probing structure-activity relationships in target-based assays [1]. The compound's defined solubility profile (DMSO 50 mg/mL; water insoluble) should be factored into assay design, particularly for cell-based screens where DMSO concentration limits apply [2].

Application
Selection Property
Validation Focus
Antioxidant screening studies
Radical-scavenging assay context
pH-dependent potency comparison
Botanical extract standardization
Chromatographic reference standard
Peak resolution and purity verification
Gut microbiota metabolism research
Metabolic stability context
Comparative deglycosylation assay design
Natural product library screening
Structural diversity context
Solubility-driven assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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